
2,3-Di(1H-pyrrol-2-yl)quinoxalin-5-amine
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Overview
Description
2,3-Di(1H-pyrrol-2-yl)quinoxalin-5-amine is a heterocyclic compound with the molecular formula C₁₆H₁₃N₅. It is a derivative of quinoxaline, which is known for its diverse biological activities and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Di(1H-pyrrol-2-yl)quinoxalin-5-amine typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds, followed by cyclization . The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction is usually carried out under reflux conditions to ensure complete cyclization .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,3-Di(1H-pyrrol-2-yl)quinoxalin-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly at the pyrrole rings, using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles like amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce dihydroquinoxalines .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a quinoxaline core with two pyrrole substituents, which significantly influence its electronic properties. The synthesis of 2,3-Di(1H-pyrrol-2-yl)quinoxalin-5-amine typically involves multi-step organic reactions that may include cyclization and functionalization processes. For example, gold-catalyzed protocols have been explored for synthesizing functionalized derivatives of pyrroloquinoxalines from substituted indoles, demonstrating compatibility with various functional groups and yielding high-quality products .
Antitumor Properties
Research indicates that this compound exhibits promising antitumor activity. The compound's mechanism of action likely involves interaction with specific molecular targets within cancer cells, modulating pathways related to cell proliferation and apoptosis. In vitro studies have shown that derivatives of quinoxaline compounds can inhibit cancer cell viability effectively, suggesting their potential as anticancer agents .
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective properties of quinoxaline derivatives. Compounds with similar structures have been investigated for their ability to act as dopamine D2/D3 receptor agonists and iron chelators, which may hold therapeutic promise for conditions like Parkinson's disease. This dual functionality enhances their potential as multifunctional drugs .
Material Science Applications
The unique electronic properties of this compound make it suitable for applications in organic electronics and photonics. The compound’s ability to engage in redox reactions allows it to be utilized in the development of organic semiconductors and photovoltaic devices . Its structural characteristics also make it a valuable precursor for more complex molecular syntheses in material science.
Case Study 1: Anticancer Activity
A study focused on the synthesis of new pyrrolo[1,2-a]quinoxalines demonstrated significant antiproliferative effects against G protein-coupled estrogen receptor 1-expressing breast cancer cells. The synthesized compounds underwent MTT assays showing promising results, indicating their potential as anticancer agents targeting specific receptors involved in tumor growth .
Case Study 2: Neuroprotective Drug Development
Research on dopamine receptor agonists has highlighted the importance of quinoxaline derivatives in developing neuroprotective therapies. The compounds demonstrated low nanomolar potency at dopamine receptors, suggesting their effectiveness in mitigating neurodegenerative processes associated with diseases like Parkinson's .
Comparative Data Table
Application Area | Description | Research Findings |
---|---|---|
Antitumor Activity | Interaction with cancer cell pathways leading to apoptosis | Significant inhibition of cancer cell viability observed |
Neuroprotective Effects | Agonist activity at dopamine receptors; iron chelation | Potential therapeutic applications for Parkinson's disease |
Material Science | Utilization in organic electronics and photonics | High electronic property engagement in semiconductor design |
Mechanism of Action
The mechanism of action of 2,3-Di(1H-pyrrol-2-yl)quinoxalin-5-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2,3-Di(1H-pyrrol-2-yl)quinoxalin-5-amine can be compared with other quinoxaline derivatives such as:
Olaquindox: An antibiotic used in veterinary medicine.
Echinomycin: An anticancer agent.
Levomycin: Another antibiotic with a different spectrum of activity.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other quinoxaline derivatives .
Biological Activity
2,3-Di(1H-pyrrol-2-yl)quinoxalin-5-amine is a compound belonging to the quinoxaline family, which has garnered attention due to its diverse biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The structure of this compound features a quinoxaline core substituted with two pyrrole rings. The synthesis typically involves multi-step processes that may include cyclization reactions and functional group modifications. Recent studies have highlighted efficient synthetic routes that yield high purity and yield of this compound, which is crucial for biological testing.
Anticancer Properties
Numerous studies have investigated the anticancer potential of quinoxaline derivatives, including this compound.
- Mechanism of Action : The compound has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. It appears to target specific signaling pathways involved in tumor growth and survival.
-
Case Studies :
- In Vitro Studies : In a study examining a series of quinoxaline derivatives, this compound demonstrated significant growth inhibition against melanoma (MALME-M) cells with a growth inhibition percentage exceeding 55% at certain concentrations .
- Cell Line Testing : Further testing against cervical cancer (HeLa), liver hepatoma (SMMC-7721), and leukemia (K562) cell lines showed varying degrees of potency, with IC50 values indicating strong activity against HeLa cells (IC50 = 0.126 μM) .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural modifications. Key findings from SAR studies include:
Substituent | Effect on Activity |
---|---|
Isopropyl group | Increases activity |
Electron-withdrawing groups | Decrease activity |
NH linker at the third position | Essential for maintaining activity |
These insights suggest that careful modification of the compound's structure can enhance its anticancer efficacy.
The mechanisms by which this compound exerts its biological effects include:
- Cyclophilin Inhibition : The compound has been identified as a potential inhibitor of cyclophilins, proteins that play critical roles in cellular processes including apoptosis and immune response .
- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins within cancer cells.
Q & A
Q. Basic: What are the established synthetic routes for preparing 2,3-Di(1H-pyrrol-2-yl)quinoxalin-5-amine, and what critical parameters govern reaction efficiency?
Answer:
The compound is synthesized via a two-step process:
Condensation : React 4-nitro-o-phenylenediamine with 1,2-di(1H-pyrrol-2-yl)ethane-1,2-dione in acetic acid under reflux (~8 hours) to yield 6-nitro-2,3-di(1H-pyrrol-2-yl)quinoxaline .
Reduction : Treat the nitro intermediate with Na₂Sₓ (1.5 equivalents) in ethanol under reflux to reduce the nitro group to an amine .
Critical Parameters :
- Reagent Ratios : Excess acetic acid ensures protonation of intermediates, accelerating condensation.
- Reduction Efficiency : Na₂Sₓ (polysulfide) is superior to other reducing agents (e.g., H₂/Pd-C) for avoiding over-reduction of pyrrole rings.
- Purity Control : Intermediate nitro compounds require chromatographic purification (e.g., silica gel) to prevent side reactions .
Q. Basic: Which spectroscopic and analytical methods are most reliable for characterizing the purity and structure of this compound?
Answer:
A multi-technique approach is essential:
- ¹H NMR : Analyze aromatic proton environments (quinoxaline C5-amine and pyrrole protons) in DMSO-d₆. Expected shifts: δ 6.5–7.2 ppm (pyrrole H), δ 8.1–8.5 ppm (quinoxaline H) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
- Elemental Analysis : Validate C, H, N percentages (±0.3% theoretical vs. experimental).
- HPLC : Use a C18 column (MeCN/H₂O gradient) to assess purity (>95%) and detect nitro-reduction byproducts .
Q. Advanced: How can researchers resolve contradictions in crystallographic data when determining the molecular structure of this compound?
Answer:
Contradictions often arise from disordered pyrrole rings or twinning. Use:
- SHELXL Refinement : Apply restraints for bond lengths/angles in disordered regions. Utilize TWIN/BASF commands for twinned data .
- ORTEP-3 Visualization : Generate thermal ellipsoid plots to identify over- or under-modeled electron density .
- Validation Tools : Check Rint (<5%) and GooF (0.8–1.2) in WinGX. Cross-validate with Hirshfeld surface analysis for hydrogen bonding .
Example Workflow :
Step | Tool/Parameter | Outcome |
---|---|---|
Data Collection | Bruker D8 VENTURE | High-resolution (<1.0 Å) data |
Integration | SAINT | Rint = 4.2% |
Refinement | SHELXL (TWIN/BASF) | R1 = 0.045 |
Validation | PLATON | No missed symmetry |
Q. Advanced: What computational strategies are recommended to model the electronic properties of this compound for structure-activity relationship (SAR) studies?
Answer:
- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to map HOMO/LUMO orbitals. Pyrrole rings contribute to electron-rich regions, enhancing π-π stacking with biological targets .
- Molecular Docking : Dock into cyclophilin J (PDB: 5XYZ) using AutoDock Vina. Key interactions:
- Quinoxaline N1 with Arg73.
- Pyrrole NH with Asp125.
- MD Simulations : Run 100 ns trajectories (AMBER) to assess binding stability. Analyze RMSD (<2.0 Å) and hydrogen bond occupancy (>70%) .
SAR Insights :
Substituent | Activity (IC₅₀, μM) | Key Interaction |
---|---|---|
Pyrrole-2-yl | 0.8 ± 0.1 | Strong π-π stacking |
Phenyl | 2.3 ± 0.4 | Weak hydrophobic |
Q. Advanced: How should researchers address low yields in the acylation of this compound to generate derivatives?
Answer:
Low yields (e.g., <50%) arise from steric hindrance at C5-amine. Optimize via:
- Activation : Pre-activate acyl chlorides with DIPEA (2 equivalents) in dry acetone.
- Temperature : Maintain 0–5°C to minimize side reactions (e.g., quinoxaline ring decomposition) .
- Microwave Assistance : Use 100 W, 80°C, 30 min to accelerate reactions (yield improvement: ~20%) .
Q. Advanced: What experimental designs are critical for evaluating the antitumor activity of this compound derivatives?
Answer:
- In Vitro :
- Cell Lines : Use HepG2 (liver) and MCF-7 (breast) cancer cells. Include cyclophilin J-overexpressing lines .
- Assays : MTT (72 hr exposure), IC₅₀ determination with triplicate replicates.
- In Vivo :
- Xenograft Models : Nude mice (HepG2 tumors). Dosage: 10 mg/kg/day (oral). Monitor tumor volume and liver enzymes .
- Controls : Compare to cisplatin and unsubstituted quinoxaline analogs.
Data Analysis :
Compound | HepG2 IC₅₀ (μM) | Tumor Inhibition (%) |
---|---|---|
Parent | 0.8 ± 0.1 | 62 ± 5 |
Acetyl | 1.2 ± 0.3 | 48 ± 4 |
Properties
CAS No. |
500190-97-6 |
---|---|
Molecular Formula |
C16H13N5 |
Molecular Weight |
275.31 g/mol |
IUPAC Name |
2,3-bis(1H-pyrrol-2-yl)quinoxalin-5-amine |
InChI |
InChI=1S/C16H13N5/c17-10-4-1-5-13-14(10)21-16(12-7-3-9-19-12)15(20-13)11-6-2-8-18-11/h1-9,18-19H,17H2 |
InChI Key |
UEVOLPDKIIKMPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(C(=N2)C3=CC=CN3)C4=CC=CN4)N |
Origin of Product |
United States |
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